molecular formula C13H16O5 B1325771 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-47-7

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No. B1325771
CAS RN: 898792-47-7
M. Wt: 252.26 g/mol
InChI Key: KPTWCLPZKPCJCX-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, also known as 5-DMOA, is an organic compound that is used in a variety of scientific research applications. It is a valuable compound due to its ability to interact with proteins and other molecules in a variety of ways.

Scientific Research Applications

Synthesis and Antioxidant Properties

Research by Dovbnya et al. (2022) focused on developing preparative methods for the synthesis of compounds related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They aimed to explore the reaction of acid hydrolysis to produce carboxylic acids and investigated the antioxidant activity of the synthesized compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Structure-Activity Relationship in Medical Chemistry

Ye et al. (2017) conducted a study on the structure-activity relationship of β-oxidation resistant indole-based 5-oxo-ETE receptor antagonists, which are structurally related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They examined the influence of various substituents on the oxovalerate side chain and their interaction with the OXE-receptor (Ye, Chourey, Wang, Chintam, Gravel, Powell, & Rokach, 2017).

Metabolic and DNA Damage Studies

A study by Onuki et al. (2002) discussed the metabolic pathways and DNA damage promoted by compounds structurally related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, specifically focusing on their role in the development of hepatocellular carcinoma (Onuki, Teixeira, Medeiros, & Mascio, 2002).

Brown and Beige Adipose Tissue Regulation

Research by Whitehead et al. (2021) identified small molecule metabokines synthesized in browning adipocytes, including compounds structurally similar to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They explored how these metabokines regulate systemic metabolism (Whitehead, Krause, Moran, MacCannell, Scragg, McNally, Boateng, Murfitt, Virtue, Wright, Garnham, Davies, Dodgson, Schneider, Murray, Church, Vidal-Puig, Witte, Griffin, & Roberts, 2021).

Synthesis of Antimicrobial and Anti-Proliferative Agents

Al-Wahaibi et al. (2021) investigated the synthesis of 1,3,4-Oxadiazole N-Mannich Bases, including compounds analogous to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They evaluated their antimicrobial and anti-proliferative activities, providing insights into potential medical applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-10-6-4-7-11(18-2)13(10)9(14)5-3-8-12(15)16/h4,6-7H,3,5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTWCLPZKPCJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645470
Record name 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

CAS RN

898792-47-7
Record name 2,6-Dimethoxy-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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